Homarine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methylpyridin-1-ium-2-carboxylic acid;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c1-8-5-3-2-4-6(8)7(9)10;/h2-5H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPNUQPJVZZAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3697-38-9 | |
| Record name | Pyridinium, 2-carboxy-1-methyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3697-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homarine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003697389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hamarine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-carboxy-1-methylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMARINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8866LNG61N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthetic Pathways and Metabolic Roles of Homarine Hydrochloride
De Novo Biosynthesis
The de novo synthesis of homarine (B125210) has been studied in several marine species, highlighting distinct pathways and enzymatic mechanisms.
Research using homogenates of shrimp muscle has elucidated a primary biosynthetic route that utilizes simple precursors to construct the homarine molecule. nih.gov
In marine shrimp, the biosynthesis of homarine begins with the metabolic reaction between glycine (B1666218) and succinyl-coenzyme A (succinyl-CoA). nih.gov This initial step forms the intermediate compound N-succinylglycine. nih.gov Subsequent studies have confirmed that N-succinylglycine is a key intermediate on the main biosynthetic pathway, as it is effectively converted to homarine by shrimp muscle homogenates. nih.gov This intermediate provides all the necessary carbon and nitrogen atoms for the pyridine (B92270) ring structure of homarine, with the exception of the N-methyl group. nih.gov
The final step in the glycine-dependent pathway is the methylation of the nitrogen atom. The donor for this critical N-methyl carbon is S-Adenosyl-L-methionine (SAM). wikipedia.org SAM is a common cosubstrate in biological systems, known for its role in transferring methyl groups. wikipedia.org The addition of this methyl group from SAM completes the synthesis of the homarine molecule.
A homarine-synthesizing enzyme was first identified and characterized in the cell-free extract of the turban shell, Batillus cornutus. nih.govsci-hub.se This enzyme catalyzes the direct methylation of picolinic acid to form homarine. nih.gov The enzyme demonstrates high specificity, methylating only picolinic acid among various pyridine carboxylic acids tested. nih.govsci-hub.se The methyl group for this reaction is supplied by S-adenosyl-L-methionine (SAM). nih.gov
Detailed characterization of the enzyme from Batillus cornutus revealed specific operational parameters and kinetic properties.
Table 1: Properties of Homarine-Synthesizing Enzyme from Batillus cornutus
| Property | Value | Source |
|---|---|---|
| Optimal pH | 6.3 | nih.gov, , sci-hub.se |
| Optimal Temperature | 25°C | nih.gov, , sci-hub.se |
| Km for Picolinic Acid | 317 µM | nih.gov, , sci-hub.se |
| Km for SAM | 14.5 µM | nih.gov, , sci-hub.se |
| Molecular Weight | ~70,800 Da | nih.gov, |
The activity of this enzyme is influenced by several compounds. Heavy metal ions and other molecules have been shown to inhibit its function. nih.govsci-hub.se
Table 2: Inhibitors of Homarine-Synthesizing Enzyme from Batillus cornutus
| Inhibitor | Effect on Activity | Source |
|---|---|---|
| S-Adenosyl-L-homocysteine | Complete inhibition | nih.gov, , sci-hub.se |
| Heavy metal ions (e.g., Cu²⁺, Hg²⁺) | >80% inhibition | |
| Adenosine | Inhibition | nih.gov, sci-hub.se |
| Homocysteine | Inhibition | nih.gov, sci-hub.se |
| Sinefungin | Inhibition | nih.gov, sci-hub.se |
The inhibition by S-adenosyl-L-homocysteine, a product of the methylation reaction, suggests a potential feedback mechanism for controlling homarine synthesis. nih.govsci-hub.se
Glycine-Dependent Pathway in Marine Shrimp Homogenates
Interconversion with Picolinic Acid
Homarine's metabolic role extends beyond its mere presence; it actively participates in transmethylation processes.
In shrimp muscle homogenates, homarine can act as a methyl donor. nih.gov It is capable of transferring its N-methyl group to other molecules, which results in the demethylation of homarine back to picolinic acid. nih.govwikipedia.org This process is reversible; picolinic acid can be re-methylated to regenerate homarine. nih.govwikipedia.org This dynamic interconversion suggests that homarine may function not just as a static osmolyte but also as a reservoir for methyl groups within crustacean tissues, playing a role in their broader metabolic network. nih.gov
Substrate for Picolinic Acid Carboxylase and Aminopropylmalate Synthase
Research has indicated that homarine hydrochloride can act as a substrate for specific enzymes involved in metabolic pathways. In animal studies, it has been demonstrated to be a substrate for both picolinic acid carboxylase and aminopropylmalate synthase. biosynth.comcymitquimica.com Picolinic acid carboxylase is an enzyme that catalyzes the decarboxylation of picolinic acid. mdpi.com The interaction of homarine with these enzymes suggests its potential involvement in complex metabolic cascades within the organisms that produce it.
Role as a Methyl Group Donor (Transmethylation Agent)
One of the significant metabolic roles of homarine is its function as a methyl group donor in transmethylation reactions. wikipedia.orgnih.gov This process involves the transfer of its N-methyl group to other molecules, a fundamental process in the biosynthesis of various essential compounds. nih.gov In this capacity, homarine is converted into picolinic acid, a reaction that is reversible, suggesting that homarine may also serve as a reservoir for methyl groups in some organisms. wikipedia.orgnih.gov
Contribution to Biosynthesis of N-Methylated Compounds
Evidence from studies on marine shrimp muscle homogenates demonstrates that homarine participates in the biosynthesis of several N-methylated compounds by donating its methyl group. nih.gov These compounds are crucial for various physiological functions.
Trimethylamine (B31210) oxide (TMAO): Homarine contributes to the formation of trimethylamine oxide, an important osmolyte in many marine animals that helps stabilize proteins against hydrostatic pressure and high urea (B33335) concentrations. nih.govbiocrates.com The biosynthesis of TMAO can occur through the oxidation of trimethylamine (TMA), which in turn can be formed from the metabolism of dietary precursors like choline (B1196258) and L-carnitine by gut bacteria. biocrates.comjst.go.jp In some marine species, homarine's role as a methyl donor is a key step in this pathway. nih.gov
Choline: The synthesis of choline, an essential nutrient vital for neurotransmitter synthesis and as a component of cell membranes, can also involve methyl group transfer from donors like homarine. nih.govbiochem.nethmdb.ca Choline itself can be a precursor for other important molecules, including the neurotransmitter acetylcholine (B1216132) and the osmolyte betaine (B1666868). mdpi.com
Betaine (Glycine Betaine): Homarine is implicated in the biosynthesis of betaine, specifically glycine betaine. wikipedia.orgnih.gov Glycine betaine is a highly effective osmoprotectant, accumulated by a wide range of organisms to protect against osmotic stress. biorxiv.org It also functions as a methyl donor, participating in the methionine cycle. nih.gov The ability of homarine to contribute its methyl group for betaine synthesis underscores its importance in cellular protection and metabolic regulation in marine life. nih.gov
Research Findings on Homarine's Metabolic Roles
| Metabolic Process | Finding | Organism Studied |
| Enzyme Substrate | Homarine HCl acts as a substrate for picolinic acid carboxylase and aminopropylmalate synthase. biosynth.comcymitquimica.com | Animal studies |
| Transmethylation | Homarine functions as a transmethylating agent, donating its N-methyl group. wikipedia.orgnih.gov | Marine shrimp (muscle homogenates) |
| Biosynthesis | Contributes to the formation of trimethylamine oxide, choline, and betaine. nih.gov | Marine shrimp |
| Reversibility | The donation of its methyl group converts homarine to picolinic acid, and this process is reversible. wikipedia.orgnih.gov | Marine shrimp |
Chemical Synthesis and Analytical Methodologies for Homarine Hydrochloride Research
Synthetic Routes for Laboratory Research
The creation of homarine (B125210) hydrochloride for research purposes can be achieved through targeted chemical synthesis, providing a reliable source of the compound independent of natural availability.
A primary and direct route for synthesizing homarine hydrochloride involves the chemical methylation of picolinic acid. This process is typically conducted under alkaline conditions. The reaction utilizes potent methylating agents, such as methyl iodide or dimethyl sulfate, to introduce a methyl group onto the nitrogen atom of the pyridine (B92270) ring of picolinic acid, forming the N-methylpyridinium cation characteristic of homarine. researchgate.net The resulting product is the zwitterionic homarine, which can then be converted to its hydrochloride salt.
While the direct methylation approach is straightforward in concept, it presents significant practical challenges that researchers must address to obtain a pure product in sufficient quantities.
A principal challenge in the synthesis of homarine is controlling the regioselectivity of the methylation reaction. The direct methylation of picolinic acid can lead to the formation of mixed methylation products. Besides the desired N-methylation, methylation can potentially occur at other positions on the pyridine ring, leading to a mixture of isomers. This lack of precise regiocontrol necessitates subsequent, often rigorous, purification steps to isolate the desired homarine from other methylated byproducts. The difficulty in achieving high regioselectivity is a known issue in the methylation of pyridine derivatives, where the generation of reactive methylating species can result in additions at multiple positions on the aromatic ring. mdpi.com
The yield of pure homarine from direct chemical synthesis can be moderate, often in the range of 40–50%. A significant factor impacting the final yield is the aforementioned lack of regioselectivity, which requires purification steps like recrystallization that inevitably lead to product loss. Optimization strategies, therefore, focus on refining reaction conditions—such as the choice of base, solvent, and temperature—to favor the desired N-methylation pathway. Furthermore, improving the efficiency of the purification process is crucial for maximizing the recovery of the target compound.
Challenges in Synthetic Methodology
Comparative Overview of Preparation Methods for Research Material
For laboratory research, homarine can be obtained either through chemical synthesis or by extraction from natural sources. Each method possesses distinct advantages and limitations.
Homarine is a naturally occurring compound found in various marine organisms. biosynth.com An effective and practical method for obtaining research material from these sources is boiling-water extraction. This technique involves heating the biological material in water to 100°C. The high polarity of water makes it a suitable solvent for extracting polar compounds like homarine. Research has confirmed that homarine remains stable in aqueous solutions at this temperature, which makes boiling-water extraction a viable alternative to harsher acid-based extraction methods. This method is particularly advantageous due to its low cost and high scalability. High temperatures reduce the viscosity of the water and increase the mass transfer of compounds from the source material into the solvent. frontiersin.org
Table 1: Comparative Analysis of Homarine Preparation Methods
This table provides a summary of the advantages and limitations associated with different methods for preparing homarine for research purposes.
| Method | Yield (%) | Scalability | Cost | Key Feature |
| Chemical Synthesis | 40–50 | High | Moderate | Provides a pure, defined product but faces regioselectivity challenges. |
| Boiling-Water Extraction | 95–102 | High | Low | Cost-effective and simple, but may yield heterogeneous mixtures. beilstein-journals.org |
Table 2: Chemical Compounds Mentioned
Enzymatic Synthesis for Specific Applications (e.g., isotopically labeled variants)
Enzymatic synthesis provides a highly specific route for producing homarine and its derivatives, which is particularly advantageous for creating isotopically labeled variants for research purposes. This method relies on enzymes that catalyze the transfer of a methyl group to a precursor molecule.
A key enzyme in this process was first isolated from the marine turban shell, Batillus cornutus. nih.gov This enzyme, a picolinate (B1231196) methyltransferase, facilitates the methylation of picolinic acid (pyridine-2-carboxylic acid) to form homarine. nih.gov The methyl donor in this reaction is S-adenosyl-L-methionine (SAM). nih.gov The enzyme exhibits high specificity, methylating only picolinic acid among various pyridine carboxylic acids tested. nih.gov Research has characterized the optimal conditions and kinetic parameters for this enzyme, providing a foundation for its application in controlled synthesis. nih.gov
The enzymatic approach is favored for generating isotopically labeled this compound, which is essential for metabolic studies, transport assays, and as internal standards in quantitative analysis. openmedscience.com By using labeled precursors in the enzymatic reaction, specific atoms within the homarine molecule can be replaced with their isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). openmedscience.com For instance, employing S-adenosyl-L-methionine with a labeled methyl group ([¹³C]SAM) or isotopically labeled picolinic acid would result in the synthesis of [¹³C]-homarine. nih.govopenmedscience.com This strategy allows for precise tracking and quantification of the molecule in complex biological systems. nih.gov
Table 1: Properties of Homarine-Synthesizing Enzyme from Batillus cornutus
| Property | Value | Source |
|---|---|---|
| Enzyme Type | picolinate methyltransferase | nih.gov |
| Substrates | Picolinic acid, S-adenosyl-L-methionine (SAM) | nih.gov |
| Product | Homarine | nih.gov |
| Optimal pH | 6.3 | nih.gov |
| Optimal Temperature | 25°C | nih.gov |
| Km (Picolinic Acid) | 317 µM | nih.gov |
| Km (SAM) | 14.5 µM | nih.gov |
| Molecular Weight | 70,800 Da | nih.gov |
| Inhibitors | Heavy metal ions, S-adenosyl-L-homocysteine | nih.gov |
Advanced Analytical Techniques for Characterization and Quantification
A suite of advanced analytical techniques is employed for the comprehensive characterization and quantification of this compound, ensuring its identity, purity, and concentration are accurately determined in various matrices.
Chromatographic Methods (e.g., HPLC, LC-MS/MS)
Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is fundamental to the analysis of this compound. vliz.bemdpi.com These methods separate homarine from other components in a mixture, allowing for its precise identification and measurement. vliz.be
Applications in Isolation and Characterization
HPLC is a primary tool for the isolation and purification of homarine from both natural extracts and synthetic reaction mixtures. noaa.govnih.gov Reverse-phase HPLC, often using a C18 column, is commonly employed for this purpose. vliz.be The separation is typically achieved using a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile. mdpi.comnih.gov Detection is frequently performed using a UV detector, with homarine exhibiting a characteristic absorbance maximum around 272 nm. noaa.govmbimph.com
For more complex samples or when higher sensitivity is required, LC-MS/MS is the preferred method. This technique couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing a high degree of certainty in identification. mdpi.commdpi.com LC-MS/MS analysis can confirm the molecular weight of homarine and provide structural information through fragmentation patterns, which is invaluable for its characterization in complex biological matrices like marine organism tissues. noaa.govmdpi.com Sample preparation for these analyses often involves an initial extraction with a solvent like methanol, followed by solid-phase extraction (SPE) to remove interfering salts and other matrix components. frontiersin.org
Purity Assessment and Throughput Optimization
The purity of this compound preparations is critical for research applications and is routinely assessed using HPLC. chromforum.org A standard method involves using an HPLC system with a C18 column and a UV detector to generate a chromatogram. The purity is determined by calculating the area percentage of the main homarine peak relative to the total area of all peaks in the chromatogram; a purity of ≥95% is often considered acceptable for many research studies. For regulatory purposes and higher stringency, analysis at multiple wavelengths using a photodiode array (DAD) detector can provide greater assurance of peak purity by checking for co-eluting impurities. chromforum.org
In scenarios requiring the analysis of a large number of samples, such as in metabolomic studies or screening programs, throughput optimization is crucial. nih.gov Methodologies have been developed to significantly reduce analysis time. The use of columns with fused-core particle technology can shorten chromatographic run times to under four minutes. nih.gov Furthermore, "dilute-and-shoot" methods, which involve minimal sample preparation, coupled with rapid LC-MS/MS analysis, enable a high throughput of 70-80 samples in a single batch, making large-scale studies feasible. nih.govwaters.com
Table 2: Chromatographic Conditions for Homarine Analysis
| Parameter | HPLC | LC-MS/MS | Source |
|---|---|---|---|
| Column | Reverse-Phase C18 | Reverse-Phase C18 (e.g., Isis, HSS) | vliz.bewaters.com |
| Mobile Phase | Acetonitrile / Aqueous Buffer (e.g., Formic Acid) | Acetonitrile / Aqueous Buffer (e.g., Formic Acid, Ammonium Acetate) | mdpi.comnih.gov |
| Detection | UV (260-272 nm) | Tandem Mass Spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) | noaa.govwaters.com |
| Application | Purity Assessment, Isolation | Quantification, Characterization, Metabolomics | nih.govnih.gov |
| Throughput | Standard | High (with optimized methods) | nih.govwaters.com |
Spectroscopic Methods (e.g., NMR, FTIR, UV-Vis)
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and for studying its behavior in biological systems.
Structural Validation and Metabolomic Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural validation of homarine. researchgate.net ¹H-NMR spectra provide key identifiers, such as signals from the aromatic protons in the pyridine ring, typically observed in the δ 8.5–9.0 ppm range. For more detailed structural work, 2D NMR techniques like COSY and HSQC are used to assign bond connectivities. Given that homarine is analyzed as a hydrochloride salt, ³⁵Cl solid-state NMR can serve as a unique method for structural fingerprinting and distinguishing between different solid forms or polymorphs. rsc.org
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within the molecule. mdpi.com A key diagnostic feature in the FTIR spectrum of homarine is the strong absorption band corresponding to the carboxylate group's C=O stretching vibration, which appears around 1600 cm⁻¹. Sample preparation for FTIR typically involves creating a potassium bromide (KBr) disc with the dried compound. mdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy confirms the presence of the chromophore in the homarine molecule. mbimph.com In solution, this compound exhibits a distinct UV absorption maximum (λmax) at approximately 268-272 nm. noaa.govmbimph.com This property is not only used for structural confirmation but is also the basis for quantification in HPLC-UV methods.
Together, these spectroscopic methods are integrated into metabolomic workflows to profile homarine within a broader biological context. researchgate.net NMR-based and mass spectrometry-based metabolomic approaches allow for the quantitative measurement of homarine alongside other metabolites in biofluids or tissue extracts. researchgate.netacs.org This "metabolic profiling" provides a snapshot of the metabolic state of an organism, enabling researchers to investigate the role of homarine in processes like osmoregulation and discover potential biomarkers. researchgate.net
Table 3: Spectroscopic Data for this compound
| Technique | Key Feature | Observed Value / Range | Source |
|---|---|---|---|
| ¹H-NMR | Aromatic Protons | δ 8.5–9.0 ppm | |
| FTIR | Carboxylate C=O Stretch | ~1600 cm⁻¹ | |
| UV-Vis | Absorption Maximum (λmax) | 268 - 272 nm | noaa.govmbimph.com |
| Mass Spec | Molecular Formula | C₇H₇NO₂ | |
Fluorescence Quenching Studies in Enzyme Interactions
Fluorescence quenching is a powerful analytical technique used to investigate the binding of small molecules, such as this compound, to enzymes and other proteins. This method relies on monitoring the decrease in the intrinsic fluorescence of a protein, typically from tryptophan and tyrosine residues, upon interaction with a quencher molecule. nih.govtandfonline.com The quenching process can reveal valuable information about binding mechanisms, affinity, and the microenvironment of the fluorescent residues within the protein structure. nih.govnih.gov
The fundamental principle involves the excitation of a protein's fluorophores (like tryptophan) at a specific wavelength and the measurement of the emitted fluorescence at a longer wavelength. When a quencher molecule binds to or near these fluorophores, it can decrease the fluorescence intensity through various mechanisms, primarily static or dynamic quenching. nih.gov Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher, whereas dynamic quenching results from collisional encounters between the quencher and the fluorophore in its excited state.
The Stern-Volmer equation is central to analyzing fluorescence quenching data. tandfonline.com By plotting the ratio of fluorescence intensities in the absence and presence of the quencher (F₀/F) against the quencher concentration ([Q]), a linear relationship is often observed, allowing for the calculation of the Stern-Volmer quenching constant (Ksv). This constant provides a measure of the quencher's efficiency.
The biomolecular quenching rate constant (kq) can be calculated from Ksv and the fluorescence lifetime of the biomolecule in the absence of the quencher (τ₀). A kq value significantly higher than the maximum diffusion-controlled rate in water (approximately 2.0 x 10¹⁰ M⁻¹s⁻¹) typically indicates a static quenching mechanism, suggesting complex formation between the molecule and the enzyme. nih.gov
While specific studies detailing the fluorescence quenching of enzymes by this compound are not widespread in the available literature, the technique is broadly applicable. For instance, studies on various enzymes have used quenchers like heparin to determine dissociation constants (Kd) and thermodynamic parameters, revealing that interactions can be driven by hydrogen bonds and hydrophobic forces. nih.gov This methodology could be readily applied to study the interaction of this compound with target enzymes, providing insights into its binding affinity and the nature of the molecular interactions involved.
Table 1: Parameters of the Stern-Volmer Equation for Fluorescence Quenching Analysis
| Parameter | Symbol | Description | Information Derived |
| Initial Fluorescence Intensity | F₀ | The fluorescence intensity of the enzyme in the absence of the quencher. | Baseline measurement for comparison. |
| Observed Fluorescence Intensity | F | The fluorescence intensity of the enzyme at a given concentration of the quencher. | Measures the effect of the quencher. |
| Stern-Volmer Quenching Constant | Ksv | A measure of the efficiency of quenching. It is the slope of the Stern-Volmer plot. | Indicates the strength of the interaction; a higher Ksv suggests more effective quenching. |
| Quencher Concentration | [Q] | The molar concentration of the quenching molecule (e.g., this compound). | The independent variable in the experiment. |
| Biomolecular Quenching Rate Constant | kq | The rate constant for the quenching process, calculated as Ksv/τ₀. | Helps distinguish between static and dynamic quenching mechanisms. |
| Fluorescence Lifetime | τ₀ | The average time the fluorophore stays in its excited state in the absence of a quencher. | A constant for a given fluorophore in a specific environment. |
Electrochemical Methods (e.g., Polarography for tissue content)
Electrochemical methods offer a suite of sensitive and accurate techniques for the quantitative analysis of various compounds, including those of biological relevance found in tissues. hawaii.eduacs.org Among these, polarography and other voltammetric techniques like differential pulse polarography (DPP) and square wave voltammetry (SWV) are particularly well-suited for determining the concentration of electroactive species. marineindia.comebsco.comgrafiati.com These methods are based on applying a varying potential to an electrode and measuring the resulting current, which is proportional to the analyte's concentration. ebsco.com
Polarography, originally developed by Jaroslav Heyrovský, traditionally uses a dropping mercury electrode (DME) as the working electrode. ebsco.com The key advantages of the DME include its continuously renewed, smooth surface and the high overpotential for hydrogen evolution, which provides a wide cathodic potential window for analysis. ebsco.com In a typical polarographic analysis, the current produced by the reduction or oxidation of an analyte is measured as the applied potential is scanned. The resulting current-voltage curve, or polarogram, provides both qualitative (via the half-wave potential, E₁/₂) and quantitative (via the diffusion current, id) information.
Differential pulse polarography (DPP) is an advanced variant that enhances sensitivity and resolution, making it suitable for trace analysis in complex matrices like biological tissues. researchgate.netpeacta.org This technique has been successfully employed for the quantitative determination of metallothionein (B12644479) levels in the tissues of marine invertebrates. peacta.orgresearchgate.net The method is highly specific to sulfhydryl groups and demonstrates a linear relationship between the polarographic signal and protein concentration, with detection limits in the nanomolar range. researchgate.netpeacta.org
Given that homarine is an electroactive quaternary ammonium compound found in the tissues of many marine organisms, these electrochemical techniques are highly applicable for its quantification. hawaii.edu The analysis would involve homogenizing the tissue, preparing a supernatant, and analyzing it in a suitable supporting electrolyte. peacta.org The concentration of this compound would be determined by the magnitude of the current produced at its specific reduction potential, as measured against a standard calibration curve. The high sensitivity and proven applicability of methods like DPP for tissue analysis make them a powerful tool for studying the distribution and concentration of homarine in biological samples. researchgate.netpeacta.org
Table 2: Features of Differential Pulse Polarography for Tissue Analysis
| Feature | Description | Advantage in Tissue Analysis |
| Principle | A series of regular potential pulses are superimposed on a linear potential ramp. The current is measured twice: just before the pulse and at the end of the pulse. The difference is plotted against the potential. | Greatly reduces the background capacitive current, leading to higher sensitivity and lower detection limits compared to classical polarography. |
| Sensitivity | Capable of detecting analyte concentrations at parts-per-billion (ppb) or nanomolar (nM) levels. researchgate.net | Allows for the quantification of trace amounts of compounds like homarine in small tissue samples. |
| Selectivity | The peak potential is characteristic of the specific analyte, allowing for the resolution of compounds with different reduction/oxidation potentials in a mixture. | Can distinguish the target analyte from other electroactive substances that may be present in the complex biological matrix of a tissue homogenate. |
| Matrix Tolerance | Can be used for direct analysis in complex samples, often with minimal sample preparation (e.g., centrifugation, heat treatment). peacta.orgresearchgate.net | Reduces the need for extensive and time-consuming extraction and purification steps, minimizing potential analyte loss. |
| Instrumentation | Consists of a potentiostat, a three-electrode cell (working, reference, counter electrodes), and a data recorder. peacta.org | The instrumentation is relatively cost-effective and robust for routine laboratory analysis. ebsco.com |
Isotopic Labeling Techniques (e.g., D4-homarine as internal standard)
Isotopic labeling is the gold standard for quantitative analysis in analytical chemistry, particularly when coupled with mass spectrometry (MS). nih.gov This technique involves using a stable isotope-labeled version of the analyte as an internal standard (IS) to ensure high accuracy and precision. For the quantification of homarine, a deuterated analog, D4-homarine, can be synthesized and used as an ideal internal standard.
The core principle of using an isotopically labeled internal standard is that it behaves nearly identically to the unlabeled (endogenous) analyte during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer. nih.govmdpi.com However, due to the mass difference from the incorporated heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N), the internal standard can be distinguished from the analyte by the mass spectrometer.
In a typical workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a known amount of the D4-homarine internal standard is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. mdpi.commsacl.org Both the unlabeled homarine and the D4-homarine internal standard are then co-extracted and co-elute from the liquid chromatography column. In the mass spectrometer, they are detected based on their unique mass-to-charge (m/z) ratios.
The concentration of the endogenous homarine is calculated from the ratio of its peak area to the peak area of the D4-homarine internal standard. This ratioing corrects for any variability or loss that may occur during the entire analytical procedure, from sample extraction to MS detection. nih.gov This effectively compensates for matrix effects, where other components in a complex biological sample can suppress or enhance the ionization of the analyte, and ensures robust and reliable quantification. The use of a stable isotope-labeled internal standard like D4-homarine is crucial for accurate metabolomic studies and for determining the precise concentration of homarine in diverse biological tissues. nih.govmdpi.com
Table 3: Comparison of Analyte and its Isotope-Labeled Internal Standard
| Property | Homarine (Analyte) | D4-Homarine (Internal Standard) | Rationale for Use |
| Chemical Structure | C₇H₇NO₂ | C₇H₃D₄NO₂ | Structures are identical, ensuring the same chemical and physical properties (e.g., polarity, solubility, ionization efficiency). |
| Chromatographic Behavior | Elutes at a specific retention time. | Co-elutes with unlabeled homarine. | Ensures both compounds experience the same conditions and potential matrix effects during LC separation. msacl.org |
| Molecular Weight | 137.14 g/mol | ~141.16 g/mol | The mass difference allows the mass spectrometer to differentiate and separately quantify the analyte and the standard. |
| Mass Spectrometry Signal | Detected at its specific mass-to-charge (m/z) ratio. | Detected at a higher m/z ratio (e.g., +4 Da). | Enables simultaneous measurement without signal overlap. |
| Function in Analysis | The compound to be quantified. | A reference compound added in a known, constant amount to all samples. msacl.org | The ratio of the analyte signal to the IS signal is used for quantification, correcting for procedural variations and ensuring accuracy. nih.gov |
Biological Functions and Molecular Mechanisms of Homarine Hydrochloride
Osmoregulatory Function
Homarine (B125210) hydrochloride plays a pivotal role as a "compatible solute," an organic molecule that, at high concentrations, does not interfere with cellular metabolism. This property allows it to be a key player in maintaining cellular integrity in the face of osmotic stress.
Maintaining Cellular Osmotic Balance and Volume
In marine environments, organisms are often subjected to changes in external salinity, which can cause cells to shrink or swell due to the movement of water across the cell membrane. To counteract these osmotic pressures, marine invertebrates accumulate intracellular organic osmolytes, such as homarine. By adjusting the intracellular concentration of homarine and other osmolytes, these organisms can regulate the osmotic pressure within their cells, thereby maintaining a stable cell volume essential for normal physiological functions. When external salinity increases, the concentration of intracellular homarine rises to prevent water loss and cell shrinkage. Conversely, when external salinity decreases, the concentration of homarine is reduced to prevent excessive water influx and cell lysis.
Regulation of Cytosolic Ionic Strength
While inorganic ions like sodium (Na⁺) and potassium (K⁺) are also involved in the initial response to osmotic stress, their concentrations within the cytosol must be tightly regulated to avoid disruption of enzyme function and other cellular processes. Homarine, being a compatible osmolyte, can accumulate to high levels without perturbing cellular machinery. It, therefore, serves to adjust the total intracellular solute concentration, which helps in maintaining the appropriate ionic strength of the cytosol for optimal protein and enzyme function, even under conditions of high osmotic stress.
Adaptive Responses to Salinity Stress in Marine Organisms
Marine invertebrates exhibit remarkable adaptability to varying salinity levels, and the regulation of homarine concentration is a key component of this adaptive response. frontiersin.org Studies have shown that in response to long-term acclimation to reduced salinity, the tissue concentrations of major organic osmolytes, including glycine (B1666218), alanine, taurine, and betaine (B1666868), are consistently reduced across different phyla of marine invertebrates. frontiersin.orgpangaea.de This reduction is a crucial mechanism to lower the intracellular osmolality to match the surrounding environment. The adjustment of the organic osmolyte pool, where homarine can be a significant contributor, is a time-intensive process that can take from hours to weeks, depending on the severity of the osmotic stress. frontiersin.org
The following table illustrates the changes in the concentration of various osmolytes in the blue mussel, Mytilus edulis, when acclimated to different salinities. This demonstrates the dynamic regulation of these compounds in response to environmental stress.
| Osmolyte | Concentration at High Salinity (33‰) (mmol/L) | Concentration at Low Salinity (11‰) (mmol/L) |
| Taurine | 120 | 40 |
| Glycine | 60 | 15 |
| Betaine | 50 | 10 |
| Alanine | 25 | 5 |
Interaction with Other Compatible Solutes (e.g., glycine betaine, DMSP)
Homarine does not act in isolation. Its function is part of a complex interplay with a suite of other compatible solutes. In many marine organisms, particularly algae and invertebrates, homarine is found alongside other important osmolytes such as glycine betaine and dimethylsulfoniopropionate (DMSP). nih.gov The relative concentrations of these compounds can vary depending on the species, environmental conditions, and the availability of precursors for their synthesis. nih.gov For instance, in some microalgae, an increase in salinity leads to a corresponding increase in the intracellular concentrations of both homarine and glycine betaine. frontiersin.org This suggests a coordinated regulation of these osmolytes to achieve the necessary osmotic balance. The ability to utilize a range of compatible solutes provides marine organisms with metabolic flexibility to adapt to changing environmental conditions.
Involvement in Innate Immune Responses
Beyond its well-established role in osmoregulation, emerging research suggests that homarine may also contribute to the innate immune system of marine organisms.
Antimicrobial Properties Against Marine Pathogens (e.g., Vibrio harveyii, Micrococcus luteus)
The marine environment is replete with a diverse array of microorganisms, including potential pathogens. Marine invertebrates have evolved a robust innate immune system that includes a variety of antimicrobial compounds to defend against infections. While specific studies detailing the minimum inhibitory concentration (MIC) of homarine hydrochloride against Vibrio harveyii and Micrococcus luteus are not extensively available in the current body of scientific literature, broader research indicates that extracts from marine organisms containing homarine exhibit antimicrobial activities.
Synergistic Actions with Co-Metabolites
Homarine is recognized as a common and abundant metabolite in a variety of marine molluscs. researchgate.net While it is known to function as a trans-methylating agent in some biological contexts, detailed research specifically elucidating the synergistic actions of this compound with other co-metabolites is not extensively covered in the available scientific literature. Co-culture strategies in marine microorganisms have been shown to induce the production of novel secondary metabolites through synergistic relationships, but specific interactions involving homarine have not been detailed. mdpi.commdpi.com
Neuroactive and Neuroprotective Effects
The neuroactive properties of this compound and its derivatives are primarily linked to their influence on the cholinergic system, which is crucial for cognitive processes and movement. youtube.com
Modulation of Cholinergic Neuronal Networks
Homarine and its derivatives function as modulators of cholinergic connectivity. nih.gov The cholinergic system is integral to processes such as learning and memory, and its dysfunction is associated with neurodegenerative conditions like Alzheimer's disease. nih.gov The primary mechanism by which compounds like homarine modulate these networks is through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh). youtube.comnih.gov By inhibiting AChE, these molecules increase the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.govuobabylon.edu.iq This amplification of endogenous acetylcholine can help compensate for the loss of cholinergic neurons and restore signaling within these crucial neural circuits. nih.gov
Inhibition of Acetylcholinesterase (AChE) Activity
Research has demonstrated that alkyl esters of homarine are effective inhibitors of acetylcholinesterase. nih.gov The inhibitory potency of these derivatives has been shown to increase with the length of the alkyl side chain. The most potent of the tested compounds, a hexadecyl ester of homarine (HO-C16), exhibited significant inhibitory activity. nih.gov
Inhibitory Activity of Homarine Alkyl Ester (HO-C16) on Acetylcholinesterase
| Compound | IC50 (μM) | Ki (μM) | Source |
|---|---|---|---|
| HO-C16 | 7.57 ± 3.32 | 18.96 ± 2.28 | nih.gov |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Studies on the kinetics of AChE inhibition by homarine alkyl esters indicate a competitive inhibition mechanism. nih.gov This mode of action signifies that the inhibitor molecule and the natural substrate, acetylcholine, compete for the same active site on the acetylcholinesterase enzyme. nih.gov The structural similarity of these esters to acetylcholine allows them to bind to the enzyme's active site, thereby blocking the substrate from being hydrolyzed. nih.gov
The catalytic active site of AChE is located within a deep gorge that contains key amino acid residues. nih.gov Fluorescence quenching studies have confirmed that homarine derivatives have a high selectivity and affinity for tryptophan residues within this catalytic site. nih.gov This interaction is crucial for the binding and subsequent inhibition of the enzyme, highlighting a specific molecular target for this class of compounds. nih.gov
Binding to Mammalian Tissues (e.g., liver, heart, brain)
The neuroactive effects of homarine derivatives are predicated on their ability to interact with tissues in the nervous system. Studies utilizing a rat brain AChE-rich fraction for screening have demonstrated that these compounds actively bind to components within mammalian brain tissue. nih.gov
While comprehensive data on homarine distribution in mammalian tissues is limited, broader studies in the lobster (Homarus) have provided insights into its localization. These investigations revealed the presence of homarine in various tissues, including the liver (hepatopancreas), heart, and nervous system components such as the cerebral ganglia, ventral nerve cord, and peripheral nerves. sci-hub.se This distribution suggests a potential for broad physiological interaction, although direct parallels to mammalian systems require further investigation. sci-hub.se
Potential for Neurodegenerative Disease Research
This compound has been noted for its potential neuroprotective properties, including the ability to protect neuronal cells from damage. foodwrite.co.uk The interest in such compounds for neurodegenerative disease research stems from the role of oxidative stress and neuroinflammation in the pathology of diseases like Alzheimer's and Parkinson's. nih.gov While direct clinical research on this compound for these conditions is limited, its relevance is highlighted by its use as a precursor in the synthesis of other molecules of interest. frontiersin.org For instance, it is used in the synthesis of Meridianin C, a marine-derived indole (B1671886) alkaloid that has been identified as a potential multi-target kinase inhibitor for investigation in neurodegenerative disease research. frontiersin.org The underlying antioxidant and anti-inflammatory activities of compounds like homarine are central to strategies aimed at mitigating the cellular damage characteristic of neurodegenerative disorders. foodwrite.co.uknih.gov
Antioxidant and Anti-Inflammatory Activities
Research has established that this compound possesses both antioxidant and anti-inflammatory capabilities. foodwrite.co.uk These biological activities are significant due to their potential to counteract cellular damage and modulate immune responses. foodwrite.co.uk The compound has been shown to interact with key components of oxidative and inflammatory pathways. foodwrite.co.ukresearchgate.net
Scientific investigations suggest that this compound can modulate inflammatory pathways, which may help in reducing inflammation and its associated risks. foodwrite.co.uk Inflammation is a critical immune response, but when chronic, it can contribute to a variety of pathological conditions. foodwrite.co.uk Homarine's effects have been observed in specific models of inflammation, targeting key molecules and enzymes in the inflammatory cascade. researchgate.net
In a macrophage model of inflammation, aqueous extracts containing homarine as the major compound demonstrated the ability to reduce levels of nitric oxide (NO) and intracellular reactive oxygen species (ROS) that were induced by lipopolysaccharide (LPS). researchgate.net LPS is a component of certain bacteria that can trigger a strong inflammatory response, leading to the production of pro-inflammatory mediators like NO and ROS. researchgate.net
Homarine has been shown to be an effective inhibitor of phospholipase A2 (PLA2). researchgate.net PLA2 is considered a pivotal enzyme in the initial steps of the inflammatory cascade. researchgate.net By inhibiting this enzyme, homarine can interfere with the biochemical pathway that produces various inflammatory mediators. researchgate.net
| Mechanism | Target Molecules/Enzymes | Observed Effect | Model System |
|---|---|---|---|
| Modulation of Inflammatory Mediators | Nitric Oxide (NO), Reactive Oxygen Species (ROS) | Reduction of LPS-induced levels researchgate.net | Macrophage model of inflammation researchgate.net |
| Enzyme Inhibition | Phospholipase A2 (PLA2) | Effective inhibition researchgate.net | Enzymatic model (bee venom) researchgate.net |
Modulation of Inflammatory Pathways
Role in Developmental Biology and Morphogenesis
Homarine has been identified as a morphogenetically active compound, playing a role in the developmental processes of certain marine invertebrates. nih.gov In the marine hydroid Hydractinia echinata, homarine (identified as N-methylpicolinic acid) has been shown to influence pattern control during development. nih.gov When applied to the whole animal, homarine can prevent the metamorphosis from the larval to the adult stage and alter the pattern of adult structures. nih.gov
The concentration of homarine varies significantly throughout the organism's life cycle and in different body regions. nih.gov For example, oocytes contain a concentration of about 25 mM, which remains relatively constant during embryogenesis and early development. nih.gov However, adult colonies have a fourfold lower concentration of homarine than the larvae. nih.gov Within the adult polyp, the head region contains twice as much homarine as the gastric region and the stolons. nih.gov Experimental application of micro-molar concentrations of homarine to larvae was found to prevent the formation of both heads and stolons, indicating its potent role in morphogenesis. nih.gov
| Developmental Stage / Body Region | Reported Concentration / Level |
|---|---|
| Oocytes | ~25 mM |
| Larvae | Higher than adult colonies |
| Adult Colonies | Fourfold lower than larvae |
| Polyp's Head | Twofold higher than gastric region and stolons |
| Gastric Region & Stolons | Lower than polyp's head |
Pattern Control in Marine Hydroids
This compound, a derivative of homarine (N-methylpicolinic acid), has been identified as a significant morphogenetically active compound in the marine hydroid Hydractinia echinata. Research has demonstrated its crucial role in the intricate processes of pattern control during the development of this organism. When introduced to the hydroid's environment, homarine alters the normal course of adult structure formation, indicating its involvement in the spatial organization and differentiation of tissues.
| Organism | Experimental Condition | Observed Effect on Pattern Control |
| Hydractinia echinata | Incubation of larvae in 10 to 20 microM homarine | Prevention of head and stolon formation |
| Hydractinia echinata | Pulse application of homarine during metamorphosis | A large portion of available tissue forms stolons |
Regulation of Larval Metamorphosis and Adult Structure Development
The transition from a free-swimming larval stage to a sessile adult form is a critical phase in the life cycle of many marine invertebrates, and this compound plays a key regulatory role in this process in Hydractinia echinata. Studies have revealed that the presence of homarine can prevent the onset of metamorphosis, effectively halting the transformation of the larva into its adult polyp form. nih.gov This suggests that a decrease or spatial regulation of homarine concentration may be a prerequisite for the initiation of metamorphosis under natural conditions.
Furthermore, the influence of homarine extends to the development of adult structures post-metamorphosis. The timing of homarine exposure can have differential effects on the developing organism. For instance, when homarine is applied in a pulse during the metamorphic process, it has been observed to promote the development of stolons, which are root-like structures that anchor the colony and are involved in asexual reproduction. nih.gov This indicates that homarine can direct the allocation of tissues towards specific adult structures, highlighting its nuanced role in shaping the final morphology of the hydroid colony.
| Developmental Stage | Experimental Condition | Effect on Metamorphosis and Adult Structure |
| Larval Stage (Hydractinia echinata) | Continuous exposure to homarine | Prevention of metamorphosis from larval to adult stage |
| Metamorphosis (Hydractinia echinata) | Pulse application of homarine | Promotion of stolon formation |
Impact on Embryogenesis and Colony Formation
Investigations into the distribution of homarine during the early life stages of Hydractinia echinata have provided insights into its role in embryogenesis and the subsequent formation of colonies. A noteworthy finding is the high concentration of homarine found within the oocytes, which is approximately 25 mM. nih.gov This maternal provisioning of homarine suggests that it is a vital compound for the earliest stages of development.
| Developmental Stage/Colony Part | Homarine Concentration | Implication |
| Oocytes | ~25 mM | Maternal provisioning for early development |
| Embryogenesis to early colony development | Stable overall content | Regulatory role rather than a consumable resource |
| Adult colonies vs. Larvae | Fourfold lower in adults | Shift in regulatory needs post-metamorphosis |
| Polyp's head vs. Gastric region and stolons | Twofold higher in the head | Localized function in the adult polyp |
Chemosensory Functions
Role in Risk Perception and Predator Detection
In the broader marine ecosystem, this compound is a key player in the chemical communication that governs predator-prey interactions. Research has identified homarine as a crucial component of the chemical cues released by predators, which are then detected by prey species, enabling them to perceive and respond to imminent threats.
A well-documented example is the interaction between the predatory blue crab (Callinectus sapidus) and its prey, the mud crab (Panopeus herbstii). Homarine, present in the urine of blue crabs, acts as a powerful kairomone that alerts mud crabs to the presence of their predator. researchgate.net Upon detecting homarine, mud crabs exhibit distinct anti-predator behaviors, most notably a significant reduction in their foraging activity. researchgate.net This behavioral modification is a critical survival strategy, as it minimizes the mud crabs' exposure to predation risk. The concentration of homarine in the predator's urine can vary depending on its recent diet, providing nuanced information to the prey about the level of threat. researchgate.net
| Prey Species | Predator Species | Source of Homarine Cue | Behavioral Response of Prey |
| Mud crab (Panopeus herbstii) | Blue crab (Callinectus sapidus) | Predator's urine | Decreased foraging activity |
Stimulatory Effects on Chemosensory Receptors
This compound exerts its influence on prey behavior by directly stimulating their chemosensory systems. While the specific receptors that bind homarine have not yet been definitively identified, it is understood that marine invertebrates possess specialized chemosensory organs that are highly sensitive to chemical cues in their environment. In crustaceans like crabs, these chemosensory functions are largely mediated by specialized hair-like structures called aesthetascs, which are located on their antennules. These aesthetascs house the dendrites of olfactory sensory neurons that detect waterborne chemicals.
The detection of homarine by these chemosensory receptors triggers a cascade of neural signals that are interpreted by the crab's nervous system as an indicator of danger. This leads to the initiation of the observed anti-predator behaviors. The potency of homarine as a stimulatory molecule is evident from the fact that it can elicit these responses even at the low concentrations found naturally in the predator's urine. The study of the specific molecular interactions between homarine and its receptors is an active area of research that will further elucidate the mechanisms of chemosensation in marine invertebrates.
Implications for Chemosensory Impairment under Environmental Stressors
The effectiveness of homarine-mediated chemosensory communication is susceptible to disruption by various environmental stressors, a concern of growing importance in the context of global climate change. Alterations in ocean chemistry, particularly ocean acidification (a decrease in pH), and rising water temperatures can have significant impacts on the chemosensory abilities of marine organisms.
Ocean acidification can potentially alter the molecular structure and charge of signaling molecules like homarine. This can interfere with the binding of these molecules to their specific chemosensory receptors, thereby impairing the ability of prey to detect predator cues. Studies have shown that reduced pH levels can disrupt the predator avoidance behaviors of some marine invertebrates. Furthermore, temperature stress can affect the physiological state of an organism, including its metabolic rate and neural function, which can, in turn, influence its sensitivity and responsiveness to chemical cues. For instance, elevated temperatures have been observed to negate the typical reduction in feeding rates of mud crabs in the presence of predator cues. The impairment of these crucial chemosensory pathways has significant ecological implications, as it can disrupt the delicate balance of predator-prey dynamics and potentially lead to increased predation pressure on vulnerable species.
Other Biological Interactions
Homarine, or N-methyl picolinic acid, has been the subject of investigations into its broader biological activities, revealing potential interactions within the cardiovascular system, with metal ions, and in the regulation of cellular homeostasis. While research specifically on this compound is limited in some of these areas, studies on its parent compound, picolinic acid, and related molecules provide valuable insights.
Influence on Cardiovascular System (e.g., vasodilation)
Direct studies on the specific effects of this compound on the mammalian cardiovascular system, such as vasodilation, are not extensively documented in the available scientific literature. However, early research involving the perfusion of homarine through an isolated lobster heart provides some initial observations into its potential biological activity. In these studies, the lobster heart preparation was utilized as a bioassay to observe the pharmacological action of homarine. sci-hub.se Perfusion of the lobster heart with homarine demonstrated a response, suggesting a potential for biological activity on cardiac tissue. sci-hub.se While the neurogenic nature of the lobster heart differs significantly from the myogenic mammalian heart, these findings hint at the possibility of homarine interacting with cardiovascular components.
Further research is necessary to elucidate any direct effects of this compound on the cardiovascular systems of vertebrates, including potential influences on vasodilation, heart rate, and contractility. The broader context of marine-derived compounds has shown a variety of cardiovascular activities, including antioxidant, anti-inflammatory, and lipid-lowering effects, which are beneficial for cardiovascular health. nih.govencyclopedia.pubmdpi.com
Interactions with Metal Ions (e.g., co-elution with Zn2+)
The ability of picolinic acid to chelate zinc is particularly noteworthy. It is thought to play a role in the absorption and transport of zinc in the body. wikipedia.orgdrugbank.com By forming a complex with zinc, picolinic acid can facilitate its movement across biological membranes. This interaction is significant as zinc is an essential cofactor for numerous enzymes and transcription factors, including zinc-finger proteins that are crucial for various cellular processes. drugbank.comnih.gov
Given that homarine is the N-methylated form of picolinic acid, it is plausible that it retains some capacity to interact with metal ions. The fundamental structure responsible for chelation—the pyridine (B92270) ring and the carboxyl group—is still present. However, the methylation of the nitrogen atom could potentially alter the binding affinity and specificity for different metal ions compared to picolinic acid. Further studies are required to characterize the specific interactions between this compound and metal ions like Zn2+.
Table 1: Metal Ion Interactions of Picolinic Acid (Parent Compound of Homarine)
| Metal Ion | Type of Interaction | Reference |
|---|---|---|
| Zinc (Zn2+) | Chelation, Transport | wikipedia.orgdrugbank.com |
| Iron (Fe2+/3+) | Chelation | wikipedia.org |
| Copper (Cu2+) | Chelation | wikipedia.orgsjctni.edu |
| Chromium (Cr3+) | Chelation | wikipedia.org |
| Manganese (Mn2+) | Chelation | wikipedia.org |
| Molybdenum (Mo) | Chelation | wikipedia.org |
| Nickel (Ni2+) | Complexation | redalyc.org |
| Cadmium (Cd2+) | Complexation | redalyc.org |
Cellular Homeostasis Regulation
The potential role of this compound in the regulation of cellular homeostasis is an area that warrants further investigation. Insights can be drawn from the activities of its parent compound, picolinic acid, and structurally related N-methylpyridinium compounds.
Picolinic acid, as a metabolite of tryptophan, is involved in various physiological processes. drugbank.comnih.gov Its ability to interact with zinc and modulate the function of zinc-finger proteins suggests a potential indirect role in regulating cellular homeostasis. drugbank.comnih.gov Zinc-finger proteins are involved in a vast array of cellular functions, including gene transcription, protein translation, and signal transduction. By influencing zinc availability, picolinic acid may, in turn, affect these fundamental cellular processes.
Furthermore, studies on N-methylpyridinium (NMP), a compound structurally similar to homarine, have shown that it can stimulate cellular energy metabolism. nih.gov Research on HepG2 cells demonstrated that NMP could enhance respiratory activity and promote glucose utilization, leading to increased ATP levels. nih.gov This suggests that N-methylpyridinium compounds might play a role in maintaining cellular energy balance, a key aspect of cellular homeostasis.
A recent study has also implicated picolinic acid in triggering cellular senescence in red blood cells through pathways involving NOS/p38 MAPK/CK1α/MLKL signaling and metabolic exhaustion. nih.gov This indicates that metabolites like picolinic acid can have significant effects on cellular lifespan and function.
Given these findings for related compounds, it is conceivable that this compound could also participate in the complex network of molecules that regulate cellular homeostasis. However, direct experimental evidence for homarine's specific roles in these processes is currently lacking.
Derivatives, Analogs, and Structure Activity Relationship Sar Studies
Naturally Occurring Analogs (e.g., Homarine (B125210) Analog in Leptogorgia virgulata)
Homarine is found in a variety of marine invertebrates. pnas.orgwikipedia.org In the common sea whip, Leptogorgia virgulata, homarine exists alongside a naturally occurring analog. tandfonline.comnoaa.govnih.gov Research focused on the antimicrobial properties of this gorgonian coral led to the isolation and characterization of metabolites from its active fractions. nih.govresearchgate.net Using techniques such as reverse-phase high-performance liquid chromatography (HPLC) and mass spectrometry, studies have confirmed the presence of both homarine and a homarine analog within the coral's extracts. noaa.govnih.gov
These compounds are considered active constituents of the innate immune system in L. virgulata. tandfonline.comnih.gov It is speculated that homarine and its analog may work in synergy with other cofactors within the octocoral to defend against microbial pathogens like Vibrio harveyii and Micrococcus luteus. tandfonline.comnoaa.govnih.gov
Structurally Related Compounds (e.g., trigonelline (B31793), nicotinic acid, picolinic acid, pyridine)
The structure of homarine is closely related to several other pyridine (B92270) derivatives, which provides a basis for comparative studies on their biological activities. pnas.orgnih.gov
Trigonelline: This compound is a constitutional isomer of homarine, with the only difference being the position of the carboxyl group on the pyridinium (B92312) ring (position 3 for trigonelline versus position 2 for homarine). pnas.orgnih.gov Both are common signaling molecules in marine invertebrates and can influence developmental processes, such as preventing metamorphosis in hydroid larvae. pnas.orgnih.govbiologists.com Despite their structural similarity, they have different biosynthetic origins. pnas.org
Picolinic Acid: This compound is the demethylated form of homarine. pnas.orgsci-hub.se The enzymatic synthesis of homarine in some marine organisms involves the methylation of picolinic acid. sci-hub.se
Nicotinic Acid: As the demethylated analog of trigonelline, nicotinic acid shares the core pyridine ring structure. pnas.orgehu.eus
Pyridine: This is the fundamental heterocyclic aromatic ring that forms the core of homarine and the other related compounds, but it lacks both the methyl group and the carboxyl side chain. pnas.orgnih.gov
Studies comparing these compounds have revealed key structural requirements for specific activities. For instance, in antifouling assays against the marine diatom Navicula salinicola, the presence of the carboxyl group at the 2-position (as in homarine and picolinic acid) was found to be crucial for the compound's inhibitory nature. pnas.orgnih.gov
Synthetic Derivatives and Their Bioactivity
The chemical structure of homarine has been modified to create synthetic derivatives with enhanced or novel biological activities. A notable area of this research is the development of acetylcholinesterase (AChE) inhibitors.
While homarine itself does not show a significant ability to inhibit acetylcholinesterase, its synthetic alkyl ester derivatives are effective, competitive inhibitors of the enzyme. nih.govcienciaviva.pt These derivatives are synthesized through a two-step process involving the esterification of picolinic acid with alcohols of varying alkyl chain lengths, followed by a methylation step. researchgate.net Studies using AChE from Electrophorus electricus and rat brains have shown that all tested homarine alkyl esters can inhibit the enzyme's activity. nih.govup.ptscholarsportal.info This indicates that the addition of an alkyl ester chain to the homarine structure is a critical requirement for AChE inhibition. cienciaviva.pt
Research has demonstrated a clear structure-activity relationship between the length of the alkyl side chain on homarine esters and their effectiveness as AChE inhibitors. nih.govscholarsportal.info The inhibitory potency increases with the length of the alkyl chain. nih.govcienciaviva.pt Among the synthesized derivatives, the 16-carbon chain ester, HO-C₁₆, was identified as the most potent inhibitor. nih.govscholarsportal.info This long-chain ester showed the highest affinity for the catalytic active site of AChE. nih.govscholarsportal.info The length of the side chain is a critical factor for the interaction of various compounds with biological receptors and can significantly influence potency. caymanchem.com
Table 1: Acetylcholinesterase Inhibition by Homarine Alkyl Esters This table shows the half-maximal inhibitory concentration (IC₅₀) for different homarine alkyl ester derivatives, illustrating the effect of the alkyl chain length on potency.
| Compound | Alkyl Chain Length | IC₅₀ (µM) cienciaviva.pt |
| HO-C₂ | 2 | 50.27 |
| HO-C₄ | 4 | 28.67 |
| HO-C₈ | 8 | 18.70 |
| HO-C₁₆ | 16 | 7.57 |
Data sourced from studies on AChE from E. electricus. cienciaviva.pt
Structural Features Critical for Specific Activities (e.g., carboxyl group at 2-position for antifouling)
Structure-activity relationship (SAR) studies are crucial for identifying the specific molecular features responsible for a compound's biological effects. oup.comrsc.orgnih.gov For homarine and its analogs, the position and presence of functional groups like the carboxyl group are critical determinants of activity. pnas.orgmdpi.commdpi.com
In the context of antifouling activity against the diatom Navicula salinicola, the carboxyl group at the 2-position of the pyridine ring was identified as essential. pnas.orgnih.gov When comparing homarine, picolinic acid, nicotinic acid, and pyridine, it was found that compounds with the carboxyl group at this specific position (homarine and picolinic acid) were more active. nih.gov In this particular assay, N-methylation was not considered important for the antifouling effect. nih.gov This highlights how a specific structural element—the C-2 carboxyl group—is a key feature for conferring antifouling properties to the pyridine scaffold. pnas.orgnih.gov
Research Applications and Future Directions
Model Compound for Methylation and Demethylation Reaction Studies
Homarine (B125210) serves as a valuable model compound for the investigation of methylation and demethylation reactions, which are fundamental processes in biochemistry. Its structure, featuring a methylated nitrogen atom within a pyridine (B92270) ring, makes it an excellent substrate for studying the mechanisms of methyl group transfer.
The synthesis of homarine hydrochloride itself often involves the methylation of picolinic acid. However, this process can lead to a mixture of methylated products, presenting a challenge in achieving regioselectivity. This has spurred research into more controlled synthetic routes, including the use of protecting groups and enzymatic approaches to ensure specific methylation at the pyridine nitrogen.
Conversely, the demethylation of homarine to picolinic acid is also a significant area of study. This reversible reaction highlights homarine's role as a potential methyl reservoir. Understanding the factors that influence the addition and removal of the methyl group in homarine can provide valuable insights into broader biological methylation and demethylation pathways.
Biochemical Marker in Marine Ecological and Biological Research
Homarine is widely distributed among marine life, including sponges, corals, mollusks, and crustaceans. plos.org Its presence and concentration can serve as a biochemical marker, offering insights into the physiological and ecological status of marine organisms.
One of the key functions of homarine in marine invertebrates is its role as an osmolyte, helping to maintain cellular osmotic balance in environments with fluctuating salinity. plos.org As such, its concentration in an organism can be indicative of the osmotic stress it is experiencing. si.edu
Furthermore, variations in homarine levels have been correlated with the health of certain marine animals. For instance, significantly lower concentrations of homarine were found in the serum of unhealthy whale sharks compared to their healthy counterparts, suggesting its potential as a biomarker for health status in this species. plos.org Its widespread presence and variable concentrations make it a useful tool for studying marine food webs and the metabolic interactions between different trophic levels. secure-platform.comnih.gov
Exploration as a Lead Compound for Pharmaceutical Development
A lead compound is a chemical entity that shows promising biological activity and serves as a starting point for the development of new drugs. wisdomlib.orgtaylorandfrancis.comsolubilityofthings.com Homarine, with its range of observed biological effects, is being investigated as a potential lead compound for various therapeutic applications. wisdomlib.org
Antimicrobial Agents
Research has revealed that homarine possesses antimicrobial properties, playing a role in the innate immune system of some marine organisms. researchgate.net Studies on the common seawhip (Leptogorgia virgulata) have shown that fractions containing homarine inhibit the growth of bacteria such as Vibrio harveyii and Micrococcus luteus. researchgate.net This suggests that homarine, possibly acting in synergy with other metabolites, contributes to the defense against microbial infections. researchgate.net The exploration of marine-derived compounds like homarine for antimicrobial activity is a promising avenue for discovering new agents to combat drug-resistant pathogens. bohrium.commdpi.com
Neuroprotective Agents for Neurological Disorders
There is growing interest in the potential of marine-derived compounds as neuroprotective agents for treating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.gov These compounds are often investigated for their antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.gov While direct studies on homarine's neuroprotective effects are emerging, its presence in marine organisms known to produce neuroactive compounds makes it a candidate for further investigation. mdpi.comlidsen.com The unique chemical structures found in marine natural products offer a rich source for the discovery of novel therapeutic agents for neurological disorders. nih.govbohrium.com
Anti-Inflammatory Therapeutics
Chronic inflammation is a key factor in many diseases. Marine organisms are a rich source of compounds with anti-inflammatory properties. acs.orgpensoft.netnih.gov These compounds often act by inhibiting pro-inflammatory mediators such as cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.gov While specific research into the anti-inflammatory activity of homarine is still developing, the broader investigation of marine natural products for anti-inflammatory effects is a very active field. mdpi.comphcogj.com The potential for homarine to contribute to the development of new anti-inflammatory drugs warrants further study.
Potential for Nutraceutical Development
Nutraceuticals are food-derived products that offer health benefits beyond basic nutrition. nih.govajbps.org The marine environment is a vast resource for the discovery of new bioactive compounds that can be developed into nutraceuticals. nih.govmdpi.comfrontiersin.org Given its natural origin in various edible marine species and its biological activities, homarine has potential for development as a nutraceutical ingredient. si.eduunhas.ac.id Further research is needed to fully understand its stability, bioavailability, and health benefits when incorporated into food products or dietary supplements.
Investigation of Toxicological Profiles and Cellular Effects
The investigation into the toxicological and cellular effects of homarine reveals a compound with notable biological activity. Research has primarily focused on its impact on cell viability and its role in inflammatory processes.
A significant study explored the in vitro cytotoxic effects of homarine on human gastric adenocarcinoma (AGS) cells. nih.gov The findings indicated that homarine exhibits concentration-dependent toxicity. At the highest concentration tested (1 mg/mL), homarine was found to decrease cell viability by 27.57% ± 5.42%. nih.gov Further investigation into the mechanism of this cytotoxicity pointed towards a non-classical pathway of apoptosis. While the extracts tested did not activate caspase-9, they did activate the endoplasmic reticulum-resident caspase-4 and caspase-3, suggesting an alternative route to programmed cell death. nih.gov The study also noted that the cytotoxicity of aqueous extracts from the sea anemone Anemonia sulcata was largely consistent with the effects of homarine, its major compound. nih.gov
Interestingly, the duration of exposure to homarine had a variable impact on its toxicity. The highest cytotoxicity was observed at 48 hours of incubation, where a 1 mg/mL concentration reduced cell viability by 41.93% ± 7.35%. nih.gov The toxicity appeared to be lower at 72 hours, which researchers hypothesized could be due to cellular metabolization of the compound or the activation of cellular defense mechanisms over time. nih.gov
Beyond its cytotoxic properties, homarine has been evaluated for its influence on key enzymes involved in inflammation. Both aqueous extracts of sea anemones containing homarine and the isolated compound itself were effective in inhibiting phospholipase A₂ (PLA₂), a crucial enzyme in the initial stages of the inflammatory cascade. nih.gov Other research has suggested that homarine may function as an antibacterial agent and a deterrent to predation in various marine invertebrates. plos.org
| Concentration | Effect on Cell Viability (24h) | Effect on Cell Viability (48h) | Key Findings |
|---|---|---|---|
| 1 mg/mL | -27.57% ± 5.42% | -41.93% ± 7.35% | Significant concentration-dependent toxicity observed. nih.gov |
| - | - | - | Induces apoptosis via a non-classical pathway involving caspase-3 and caspase-4. nih.gov |
| - | - | - | Inhibits the pro-inflammatory enzyme Phospholipase A₂. nih.gov |
Studies on Environmental Impacts on Homarine Levels and Related Physiological Consequences
The concentration of homarine in marine organisms is not static; it is influenced by a range of environmental factors, and its fluctuation has significant physiological consequences. Human activities, including pollution and climate change, are altering marine ecosystems, which in turn affects the production and distribution of metabolites like homarine. wikipedia.orgepa.gov
Environmental stressors such as changes in temperature, pH (ocean acidification), and nutrient availability directly impact marine life, from microorganisms to large fauna. sciencelearn.org.nzsciencelearn.org.nzresearchgate.net Studies have shown that phytoplankton community composition is a key determinant of the chemical makeup of the surface ocean. nih.govresearchgate.net Specifically, the cyanobacterium Synechococcus is a high-level producer of homarine. nih.govresearchgate.net Therefore, environmental conditions that favor the growth of Synechococcus can lead to increased levels of homarine in the ecosystem. This demonstrates a direct link between environmental factors, microbial community structure, and the prevalence of this specific metabolite. nih.govresearchgate.net
The physiological consequences of altered homarine levels are significant, primarily relating to its role as an osmolyte—a compound that helps cells maintain osmotic balance in environments with varying salinity. plos.org In a study on whale sharks (Rhincodon typus), metabolomic analysis revealed that homarine concentrations were substantially lower in unhealthy individuals compared to their healthy counterparts. plos.org This finding suggests that homarine may be a crucial biomarker for health status in this species, with depleted levels indicating physiological stress or illness. plos.org The adaptation of organisms to polluted environments can also lead to fundamental shifts in energy metabolism, which may compromise their ability to handle additional stressors. nih.gov
Climate change scenarios are predicted to have sublethal effects on marine invertebrates, altering their metabolism and cellular homeostasis, with homarine levels being one of the affected metabolites. griffith.edu.au Ocean acidification, for instance, forces marine organisms to expend more energy on regulating their internal pH, which can disrupt other physiological processes. researchgate.netplos.org As a compatible solute, homarine likely plays a role in mitigating such cellular stress, and fluctuations in its availability could impact an organism's resilience to these environmental challenges.
| Environmental Factor | Impact on Homarine Levels | Related Physiological Consequence | Source Organism Example |
|---|---|---|---|
| Phytoplankton Community Composition | Levels are dependent on the abundance of producing species. nih.govresearchgate.net | Alters the availability of homarine as a labile carbon and nitrogen source in the food web. nih.govresearchgate.net | Synechococcus (high producer) nih.govresearchgate.net |
| Pollution / Contaminants | Adaptation to pollutants can alter bioenergetic processes and metabolite pools. nih.gov | Reduced capacity to respond to additional stressors; altered thermal plasticity. nih.gov | Atlantic Killifish (Fundulus heteroclitus) nih.gov |
| Health Status / Disease | Lower concentrations observed in unhealthy individuals. plos.org | Suggests a role in maintaining physiological health; potential biomarker for stress. plos.org | Whale Shark (Rhincodon typus) plos.org |
| Ocean Acidification & Warming | Metabolite profiles, including homarine, are altered under stress. griffith.edu.auplos.org | Impacts on energy metabolism, growth, and calcification as organisms reallocate resources. plos.orgoup.com | Reef-building Coral (Acropora millepora) plos.org |
Advanced Metabolomic Research in Marine Ecosystems
Metabolomics, the comprehensive study of small molecules within an organism or system, has become a powerful tool for understanding the intricate chemical interactions in marine ecosystems. nih.gov Advanced analytical platforms, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) combined with chromatography (LC-MS, GC-MS), enable the detection and quantification of a vast array of metabolites, providing a snapshot of an organism's physiological state. mdpi.commdpi.com
This technology has been instrumental in revealing the significant role of homarine in the marine environment. Untargeted metabolomic studies of marine plankton have identified homarine as a highly abundant and understudied metabolite. nih.govresearchgate.net These studies have quantified homarine at concentrations up to 67 nM in marine particles, representing a substantial pool of bioavailable carbon and nitrogen. researchgate.net By analyzing the metabolomes of numerous phytoplankton species and natural marine communities, researchers have demonstrated that the chemical fingerprint of the ecosystem reflects its phytoplankton composition. nih.govresearchgate.netfrontiersin.org
Metabolomics has also elucidated the function of homarine in species interactions. For example, research has identified homarine and the related compound trigonelline (B31793) as waterborne chemical cues that can reduce the feeding behavior of mud crabs, alerting them to the presence of predatory blue crabs. nih.gov This highlights the role of metabolomics in deciphering the chemical ecology that governs marine food webs. nih.gov
Furthermore, metabolomic approaches have been applied to conservation and health monitoring of marine animals. The use of ¹H-NMR and Direct Analysis in Real Time (DART) mass spectrometry on whale shark serum successfully identified homarine as a potential biomarker of health. plos.org This demonstrates the power of metabolomics to prospect for biomarkers in poorly studied species and provide insights into their physiology. plos.org As the field advances, linking these environmental metabolite inventories to the regulation of ecosystem processes is a critical next step for understanding and predicting the function of ocean microbiomes in a changing world. frontiersin.orgfrontiersin.org
Q & A
Q. What are the established methodologies for synthesizing and characterizing Homarine hydrochloride in laboratory settings?
this compound (1-methylpyridin-1-ium-2-carboxylic acid hydrochloride) is synthesized via quaternization of pyridine derivatives followed by carboxylation and hydrochloride salt formation. Key characterization techniques include:
- HPLC-MS for purity assessment and structural confirmation (e.g., retention time, molecular ion peaks) .
- NMR spectroscopy (¹H and ¹³C) to verify methyl and carboxyl group positions.
- Elemental analysis (C, H, N, Cl) to confirm stoichiometry.
- Thermogravimetric analysis (TGA) to evaluate thermal stability and hydration states. Researchers should use isotopically labeled internal standards (e.g., D3-gonyol) to improve quantification accuracy during synthesis .
Q. How can researchers quantify this compound in biological matrices, and what are common interferences?
Quantification often employs liquid chromatography-mass spectrometry (LC-MS) with optimized mobile phases (e.g., acetonitrile/water with 0.1% formic acid). Key considerations:
- Sample preparation : Protein precipitation using methanol or acetonitrile to minimize matrix effects.
- Calibration curves : Use deuterated analogs (e.g., D6-DMSP) as internal standards to correct for ion suppression .
- Interferences : Co-eluting osmolytes (e.g., betaine, trimethylamine N-oxide) may require chromatographic separation or high-resolution MS to resolve.
Q. What is the role of this compound as an osmolyte, and how does this inform experimental design in cellular studies?
this compound functions as a compatible solute, stabilizing macromolecules under osmotic stress. Experimental design should include:
- Control groups : Cells/organisms exposed to iso-osmotic conditions without Homarine.
- Dose-response assays : Test concentrations from 0.1–100 mM to identify thresholds for osmoprotection.
- Compatibility assays : Measure enzyme activity (e.g., lactate dehydrogenase) in Homarine-containing buffers to confirm non-interference with protein function .
Advanced Research Questions
Q. How do discrepancies arise in this compound’s reported cytotoxicity, and how can they be resolved methodologically?
Contradictory cytotoxicity data often stem from:
- Cell line variability : Epithelial vs. neuronal cells may exhibit differential sensitivity due to transporter expression.
- Assay interference : Homarine’s UV absorbance may skew MTT assay results; validate with ATP-based assays (e.g., CellTiter-Glo®).
- Solution stability : Degradation in aqueous buffers (pH < 5) can generate reactive byproducts; monitor via LC-MS and use freshly prepared solutions . Resolution : Perform time-course studies with stability controls and orthogonal assays (e.g., flow cytometry for apoptosis).
Q. What experimental strategies are recommended for investigating this compound’s interaction with ion channels or receptors?
Advanced approaches include:
- Patch-clamp electrophysiology : Test Homarine’s effect on voltage-gated Na⁺/K⁺ channels in heterologous systems (e.g., HEK293 cells).
- Surface plasmon resonance (SPR) : Immobilize target receptors (e.g., NMDA subunits) to measure binding kinetics (KD, kon/koff).
- Computational docking : Use homology models to predict binding sites, followed by mutagenesis (e.g., alanine scanning) for validation .
Q. How can researchers address challenges in replicating this compound’s in vivo pharmacological effects across animal models?
Discrepancies may arise from:
- Pharmacokinetic variability : Species differences in renal clearance or metabolic enzymes. Use radiolabeled Homarine (³H or ¹⁴C) to track distribution.
- Dose translation : Apply allometric scaling (body surface area) for interspecies dose adjustments.
- Disease model fidelity : Ensure consistency in induced pathologies (e.g., burn severity in wound-healing studies) . Best practice : Include positive controls (e.g., metformin hydrogels in burn models) to benchmark efficacy .
Methodological Guidelines
- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes (e.g., Cohen’s d) .
- Ethical compliance : Adhere to institutional protocols for in vivo studies, including humane endpoints and sample size justification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
